

Application of β -Aspartyl Dipeptides in Cosmetic Formulations

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Compound of Interest

Compound Name:	Asp-Asp
Cat. No.:	B3029213

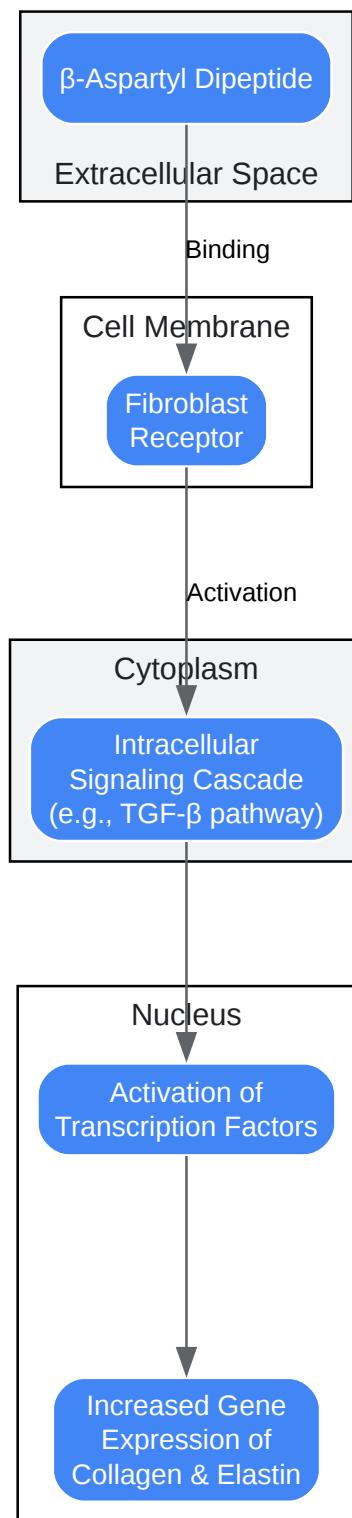
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Introduction: β -Aspartyl dipeptides, particularly those derived from cyanophycin, are emerging as promising active ingredients in cosmetic and dermatological formulations. These dipeptides, such as β -L-aspartyl-L-arginine and β -L-aspartyl-L-lysine, have demonstrated potential in skin revitalization, anti-aging treatments, and improving overall skin health. This document provides detailed application notes, experimental protocols, and efficacy data for the use of these peptides in cosmetic formulations.

Mechanism of Action: While the precise signaling pathways for β -aspartyl dipeptides are still under investigation, they are believed to function as signal peptides.^[1] Signal peptides act as messengers that can stimulate fibroblasts in the skin to increase the production of extracellular matrix proteins like collagen and elastin.^{[1][2][3]} This action helps to improve skin elasticity, firmness, and reduce the appearance of wrinkles. Additionally, some studies suggest that these peptides can enhance cellular vitality and proliferation of key skin cells like keratinocytes.

Below is a putative signaling pathway for a signal peptide that stimulates collagen production in fibroblasts.

Putative Signaling Pathway of β -Aspartyl Dipeptides[Click to download full resolution via product page](#)

Caption: Putative signaling pathway of β -aspartyl dipeptides.

Efficacy Data

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of β -aspartyl dipeptides on the skin.

Table 1: In Vitro Keratinocyte Proliferation

Treatment	Proliferation Increase vs. Control (3 Days)	Proliferation Increase vs. Control (6 Days)
β -L-aspartyl-L-lysine	16.33%	Data not available
β -L-aspartyl-L-arginine	30.98%	Highest determined proliferation increase
Air Exposed Control	11.21%	Data not available

Data sourced from a study using a 3D-Epidermal skin model.

Table 2: In Vivo Effects of β -L-aspartyl-L-arginine on Skin Parameters (4-Week Application)

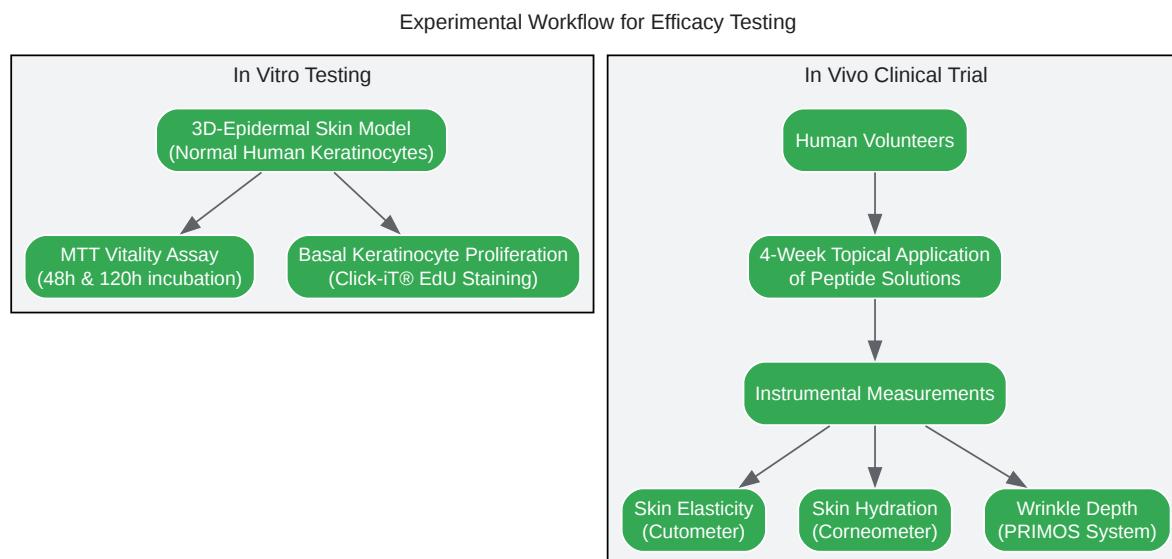
Parameter	Application Area	5% Aqueous Solution	10% Aqueous Solution
Skin Elasticity Improvement	Volar Forearm	9.11%	8.70%
Skin Hydration Improvement	Volar Forearm	1.126%	0.871%
Crow's Feet	1.873%	Not tested	
Wrinkle Depth Reduction	Crow's Feet	8.92%	Not tested

Note: Hydration improvement is reported after deduction of the change in the untreated control area.^[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow Overview



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Caption: General workflow for in vitro and in vivo testing.

Protocol 1: In Vitro Cell Vitality Assessment using MTT Assay

Objective: To assess the effect of β -aspartyl dipeptides on the viability of human keratinocytes in a 3D-Epidermal skin model.

Materials:

- 3D-Epidermal skin models (reconstructed multilayered epithelial tissue from normal human keratinocytes).

- β -aspartyl dipeptide solutions (e.g., β -L-aspartyl-L-arginine, β -L-aspartyl-L-lysine).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[\[5\]](#)
- Culture medium.
- Phosphate-Buffered Saline (PBS).
- Solubilization solution (e.g., DMSO, isopropanol).[\[5\]](#)
- 96-well plates.
- Microplate reader.

Procedure:

- Cell Culture and Treatment:
 - Culture the 3D-Epidermal skin models according to the manufacturer's instructions.
 - Apply the β -aspartyl dipeptide solutions to the skin models. This can be done systemically (in the culture medium) or topically (directly onto the stratum corneum).
 - Incubate the treated models for specified time points (e.g., 48 hours and 120 hours) at 37°C in a humidified atmosphere with 5% CO₂.[\[5\]](#)
- MTT Assay:
 - At the end of the incubation period, add MTT solution to each well containing a skin model and incubate for 3-4 hours at 37°C.[\[5\]](#) During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[\[6\]](#)
 - After incubation, carefully remove the MTT solution.
 - Add a solubilization solution to each well to dissolve the formazan crystals.
 - Incubate with gentle shaking to ensure complete dissolution of the formazan.
- Data Acquisition and Analysis:

- Transfer the colored solution to a 96-well plate.
- Measure the absorbance of each sample using a microplate reader at a wavelength of 570 nm.
- Calculate cell vitality as a percentage relative to the untreated control group.

Protocol 2: In Vitro Keratinocyte Proliferation Assay

Objective: To quantify the proliferative activity of basal keratinocytes in a 3D-Epidermal skin model following treatment with β -aspartyl dipeptides.

Materials:

- 3D-Epidermal skin models.
- β -aspartyl dipeptide solutions.
- Click-iT® EdU (5-ethynyl-2'-deoxyuridine) cell proliferation kit or similar BrdU-based assay.
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
- Fixation and permeabilization buffers.
- Fluorescence microscope.

Procedure:

- Treatment and EdU Labeling:
 - Treat the 3D-Epidermal skin models with the dipeptide solutions for the desired duration (e.g., 3 and 6 days).
 - Prior to the end of the treatment period, add EdU to the culture medium and incubate to allow its incorporation into the DNA of proliferating cells.
- Staining:
 - Fix and permeabilize the skin models according to the kit manufacturer's protocol.

- Perform the Click-iT® reaction to fluorescently label the EdU-containing DNA.
- Counterstain the nuclei with DAPI.
- Imaging and Analysis:
 - Prepare cross-sections of the skin models for microscopy.
 - Capture fluorescent images of the basal layer of the epidermis.
 - Count the number of proliferating cells (EdU-positive, e.g., red fluorescence) and the total number of cells (DAPI-positive, e.g., blue fluorescence).
 - Calculate the proliferation rate as the percentage of EdU-positive cells relative to the total number of cells.

Protocol 3: In Vivo Clinical Assessment of Anti-Wrinkle Efficacy

Objective: To evaluate the efficacy of β -aspartyl dipeptide formulations in reducing wrinkle depth and improving skin elasticity and hydration in human volunteers.

Materials:

- Cosmetic formulation containing a β -aspartyl dipeptide (e.g., 5% aqueous solution of β -L-aspartyl-L-arginine).
- Placebo formulation.
- Cutometer for skin elasticity measurement.
- Corneometer for skin hydration measurement.
- PRIMOS (Phase-shift Rapid In-vivo Measurement of Skin) system for 3D skin surface analysis.[7][8][9]

Procedure:

- Study Design:
 - Conduct a randomized, placebo-controlled, double-blind study with healthy volunteers exhibiting signs of skin aging (e.g., crow's feet wrinkles).
 - Define the test areas (e.g., volar forearm for elasticity and hydration, crow's feet area for wrinkles).
 - Acquire baseline measurements for all parameters before the start of the treatment.
- Product Application:
 - Instruct the subjects to apply the assigned product (dipeptide formulation or placebo) to the designated test area twice daily for a period of 4 weeks.
- Data Acquisition:
 - At the end of the 4-week period, repeat the instrumental measurements under controlled environmental conditions.
 - Skin Elasticity: Use a Cutometer to measure the skin's ability to deform and return to its original state.
 - Skin Hydration: Use a Corneometer to measure the capacitance of the stratum corneum, which correlates with its water content.
 - Wrinkle Analysis: Use the PRIMOS system to capture high-resolution 3D images of the skin surface in the crow's feet area.^{[7][8][9]} The system's software can then be used to quantify changes in wrinkle depth, volume, and roughness.^[7]
- Data Analysis:
 - Compare the post-treatment measurements to the baseline values for both the active and placebo groups.
 - Statistically analyze the data to determine the significance of any observed improvements.

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